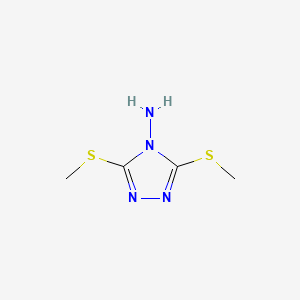

Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Description

Properties

IUPAC Name |

3,5-bis(methylsulfanyl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S2/c1-9-3-6-7-4(10-2)8(3)5/h5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSABSZTWRUBPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175869 | |

| Record name | 4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21532-04-7 | |

| Record name | 4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021532047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 4-amino-3,5-dimethylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-1,2,4-triazole with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where the amino group of the triazole reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in nucleophilic substitution reactions where the methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation: Bis(methylsulfinyl)-4H-1,2,4-triazol-4-amine, Bis(methylsulfonyl)-4H-1,2,4-triazol-4-amine.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This compound has two methylthio groups attached to the triazole ring and an amino group at the 4-position, giving it unique chemical properties and potential for various applications. Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit biological activities.

Potential Applications of this compound

This compound's potential applications in several fields are as follows:

- Pharmaceutical Industry Due to its biological activities, it may have uses in the pharmaceutical industry.

- Antimicrobial Applications Research has indicated that this compound exhibits significant antimicrobial properties and has been investigated for its ability to inhibit growth.

- Dye-Sensitized Solar Cells A study investigated the use of a closely related molecule, 3-amino-5-methylthio-1H-1,2,4-triazole, as an electrolyte additive in dye-sensitized solar cells and found that the additive improved the efficiency of the cells.

Several compounds share structural similarities with this compound. A comparison highlighting its uniqueness is shown in the table below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Methylthio-1H-1,2,4-triazole | One methylthio group | Antimicrobial | Simpler structure with less reactivity |

| 3-Amino-1,2,4-triazole | Amino group on different position | Anticancer | Different position affects activity |

| Bis(phenylthio)-1,2,4-triazole | Two phenylthio groups | Potentially higher stability | Increased steric hindrance |

| 5-(Methylthio)-1H-pyrazole | Pyrazole instead of triazole | Antifungal | Different heterocyclic framework |

The presence of two methylthio groups in this compound enhances its solubility and reactivity compared to similar compounds and may contribute significantly to its biological activity and potential applications.

Further Research

Further research areas for This compound include:

- Interaction studies to understand how this compound interacts with biological targets.

- Investigating the synthesis of this compound through various methods.

- Looking into the biological activities of compounds containing the 1,2,4-triazole scaffold, including anticancer, antibacterial, anti-HIV, analgesic, antitumor, fungicidal, and anti-inflammatory activity .

- Checking the crystal structure of related molecules like 4-amino-3,5-dimethyl-1,2,4-triazole to understand hydrogen bonding and its role in biological molecules.

Mechanism of Action

The mechanism of action of Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. In cancer cells, the compound may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The triazole ring serves as a scaffold for functionalization, with substituents at positions 3 and 5 significantly influencing activity. Below is a comparison of key structural analogs:

Key Observations :

Physicochemical Properties

Notes:

- The methylsulfanyl groups in the target compound likely improve lipophilicity compared to hydroxyl or amine-substituted triazoles, enhancing cell membrane penetration .

- Halogenated analogs show higher crystallinity (evident from sharp melting points), which may correlate with stability .

Antimicrobial and Antiviral Effects

- Bis(methylsulfanyl) derivative: Limited direct data, but triazoles with sulfur substituents are reported to inhibit microbial growth via interference with enzyme cofactors (e.g., cytochrome P450) .

- 3-(4-Methoxybenzylsulfanyl) analog : Demonstrated tyrosinase inhibition (IC₅₀ ~ 2.1 µM), relevant for antifungal applications .

- Halogenated analogs : Exhibited potent activity against Mycobacterium tuberculosis (MIC: 0.8–1.6 µg/mL) due to halogen-enhanced target binding .

Enzyme Inhibition

- 15-Lipoxygenase (15-LO): Pyrimidinylthio-substituted triazoles (e.g., ) showed IC₅₀ values of 0.12–0.45 µM, outperforming non-sulfurated derivatives.

Biological Activity

Introduction

Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a novel compound within the 1,2,4-triazole family, characterized by two methylthio groups and an amino group at the 4-position. This unique structure enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Structural Characteristics

The compound's molecular structure can be represented as follows:

This formula indicates the presence of two sulfur (S) atoms from the methylthio groups, which are critical for its biological activity. The compound's reactivity is influenced by the functional groups attached to the triazole ring.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. This action disrupts essential biological processes in microorganisms, leading to cell death.

- Apoptosis Induction : In cancer cells, it may interfere with cell division and induce programmed cell death (apoptosis) through various pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacteria and fungi.

Key Findings

-

Antibacterial Activity :

- The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have indicated that it inhibits Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone .

- In vitro assays revealed zones of inhibition ranging from 14 mm to 22 mm against various bacterial strains .

- Antifungal Activity :

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), showing IC50 values below 25 μM in some cases .

Case Studies

- A study evaluated the antiproliferative effects of this compound on human malignant melanoma (A375) cells using MTT assays. Results indicated a significant reduction in cell viability compared to control groups .

- Another investigation focused on the structural modifications of triazole derivatives and their impact on biological activity. It was found that specific substitutions enhanced both antibacterial and anticancer activities .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Two methylthio groups | Antimicrobial, Anticancer | Enhanced solubility and reactivity |

| 1-Methylthio-1H-1,2,4-triazole | One methylthio group | Antimicrobial | Simpler structure with less reactivity |

| 3-Amino-1,2,4-triazole | Amino group on different position | Anticancer | Different position affects activity |

| Bis(phenylthio)-1,2,4-triazole | Two phenylthio groups | Potentially higher stability | Increased steric hindrance |

| 5-(Methylthio)-1H-pyrazole | Pyrazole instead of triazole | Antifungal | Different heterocyclic framework |

Q & A

Basic: What are the common synthetic routes for preparing Bis(methylsulfanyl)-4H-1,2,4-triazol-4-amine, and how is purity ensured?

Methodological Answer:

The compound is typically synthesized via S-alkylation of a triazole-thiol precursor with methyl halides in alkaline methanol at room temperature. For example, derivatives of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine are prepared by reacting 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with alkyl halides in the presence of NaOH . Purity is validated using ¹H-NMR and ¹³C-NMR spectroscopy, with spectral data cross-checked against proposed structures. Recrystallization or column chromatography is employed for further purification .

Basic: How is this compound characterized structurally?

Methodological Answer:

Structural elucidation combines spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., methylsulfanyl at δ ~2.5 ppm for S–CH₃) and confirm substitution patterns .

- X-ray Diffraction : Single-crystal analysis resolves bond lengths and angles, as demonstrated for related triazol-4-amine derivatives (e.g., 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine) .

Basic: What biological assays are used to evaluate its bioactivity?

Methodological Answer:

- Enzyme Inhibition : Colorimetric assays (e.g., tyrosinase inhibition) measure IC₅₀ values at varying concentrations, with triplicate experiments to ensure reproducibility .

- Antimicrobial Activity : Broth microdilution tests determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains, comparing activity to reference drugs .

Advanced: How can computational modeling optimize its structure-activity relationship (SAR)?

Methodological Answer:

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with bioactivity. For example, HOMO-LUMO gaps <4 eV in triazole derivatives suggest enhanced reactivity .

- Molecular Docking : Simulate interactions with target proteins (e.g., tyrosinase active site) to guide substituent modifications. Methylsulfanyl groups may enhance lipophilicity and binding affinity .

Advanced: How are crystallographic data refined for this compound, and what software is recommended?

Methodological Answer:

- Refinement Tools : SHELXL (for small-molecule refinement) and SHELXS/SHELXD (for structure solution) are widely used. High-resolution data (>1.0 Å) improve accuracy .

- Validation : CheckR and PLATON verify geometric parameters (e.g., bond distances, R-factors). Twinning or disorder requires specialized refinement protocols .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Statistical Analysis : Use ANOVA or t-tests to assess significance of MIC/IC₅₀ variations caused by substituent differences (e.g., methylsulfanyl vs. benzylsulfanyl) .

- Replication : Independent synthesis and testing under standardized conditions (e.g., pH, solvent) minimize batch-to-batch variability .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Waste Management : Segregate and store waste in labeled containers for professional disposal to avoid environmental contamination .

- Personal Protection : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of fine powders .

Advanced: How does this compound interact with metal ions?

Methodological Answer:

- Coordination Chemistry : Stability constants (e.g., log β = 562.34 L/mol for Cu²⁺ complexes) quantify metal-binding affinity. Potentiometric titration at controlled pH (e.g., pH 5.1) determines stoichiometry .

- Spectroscopic Confirmation : UV-Vis and EPR identify coordination modes (e.g., N,S-chelation) .

Advanced: What photophysical properties are reported for related triazol-4-amine derivatives?

Methodological Answer:

- Phosphorescence : Derivatives like 3,5-di(1H-pyrazol-4-yl)-4H-1,2,4-triazol-4-amine exhibit room-temperature phosphorescence (RTP) with afterglow >1.0 s. Time-resolved spectroscopy tracks triplet energy transfer (TET) efficiency .

- Applications : RTP materials are used in anti-counterfeiting; TET efficiency (up to 65.3%) is measured via PLQY (photoluminescence quantum yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.